molecular formula C8H10N4 B15228414 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine

Cat. No.: B15228414
M. Wt: 162.19 g/mol
InChI Key: ODEUZXSYKZCJDT-UHFFFAOYSA-N
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Description

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for kinase inhibitors and other biologically active molecules. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For example, the reaction of pyrrole with triazine derivatives under acidic or basic conditions can yield the desired compound. Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the pyrrolo[2,1-f][1,2,4]triazin-7-yl core .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that maximize yield and minimize by-products. These methods often employ transition metal catalysts and high-throughput screening to identify the most efficient reaction conditions. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine compounds, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Acts as a probe for studying enzyme interactions and biological pathways.

    Medicine: Serves as a scaffold for the development of kinase inhibitors and antiviral drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation and the reduction of inflammation in autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for the development of targeted therapies in cancer and other diseases .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-pyrrolo[2,1-f][1,2,4]triazin-7-ylethanamine

InChI

InChI=1S/C8H10N4/c9-4-3-7-1-2-8-5-10-6-11-12(7)8/h1-2,5-6H,3-4,9H2

InChI Key

ODEUZXSYKZCJDT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NN2C(=C1)CCN

Origin of Product

United States

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